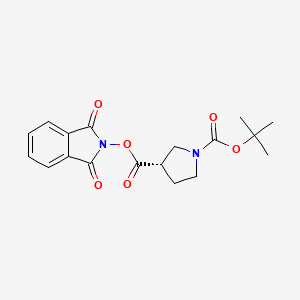
(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl pyrrolidine-1,3-dicarboxylate with phthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- (S)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
- ®-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
- 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can make it more effective or selective in certain applications compared to its racemic or other stereoisomeric forms.
属性
分子式 |
C18H20N2O6 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3S)-pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-8-11(10-19)16(23)26-20-14(21)12-6-4-5-7-13(12)15(20)22/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1 |
InChI 键 |
WWHDOUBQWTZHNY-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


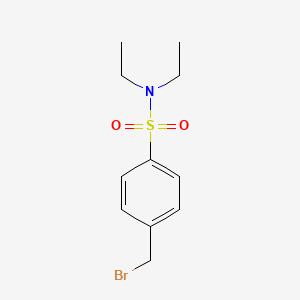


![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
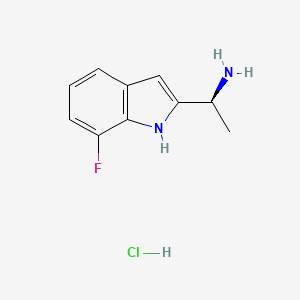
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
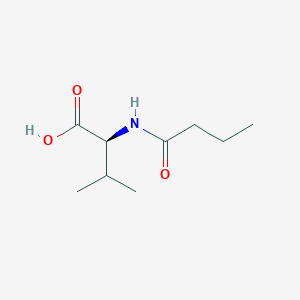
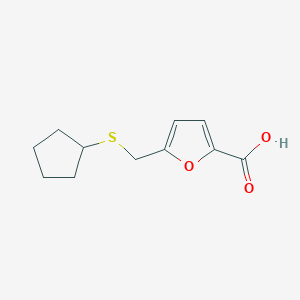
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
